Hydroxyl propyl acrylate
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Overview
Description
Hydroxyl propyl acrylate is a clear, colorless liquid with a slight acrylic odor. It consists of a polymerizable acrylate functional group at one end and a reactive hydroxyl group at the other end. This compound is readily miscible with water and most organic solvents, and it has relatively low volatility. This compound is widely used in the manufacture of acrylic polyols, caprolactone monomers, printing plates, and finish coatings for motor vehicles, appliances, and metals .
Preparation Methods
Hydroxyl propyl acrylate can be synthesized through various methods. One common method involves the reaction of acrylic acid with propylene oxide. The process typically includes the following steps :
- Sucking acrylic acid, catalysts, polymerization inhibitors, and water through vacuum.
- Ensuring the vacuum degree to be minus 0.99Mpa to minus 0.75Mpa.
- Filling nitrogen to ensure the volume ratio of oxygen to nitrogen to be 0.01%-0.25%.
- Heating to 80°C-85°C, then dropping propylene oxide.
- Ensuring the pressure to be less than or equal to 60KPa and the mole ratio of propylene oxide to acrylic acid to be (1.02-1.06):1.
- Controlling the reaction temperature to be 90-100°C by cooling water.
- Removing light components such as propylene oxide, water, and acrylic acid in an absolute vacuum state.
- Performing reduced pressure distillation to obtain this compound.
Chemical Reactions Analysis
Hydroxyl propyl acrylate undergoes various chemical reactions, including:
Polymerization: It copolymerizes readily with a wide variety of monomers, resulting in polymer chains with pendent hydroxyl groups.
Addition Reactions: The free hydroxyl group reacts readily with isocyanates, anhydrides, and epoxy resins.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the hydroxyl group can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include isocyanates, anhydrides, and epoxy resins. The major products formed from these reactions are polymers with enhanced properties such as hydrophilicity, improved adhesion, and chemical resistance .
Scientific Research Applications
Hydroxyl propyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxyl propyl acrylate involves its ability to copolymerize with various monomers, forming polymer chains with pendent hydroxyl groups. These hydroxyl groups enhance the properties of the resulting polymers, such as hydrophilicity, adhesion, and chemical resistance . In temperature-sensitive hydrogels, the hydrogen bond between the polymer and water plays a crucial role in the phase transition behavior .
Comparison with Similar Compounds
Hydroxyl propyl acrylate can be compared with other similar compounds such as:
Methacrylic Acid: Similar to this compound, methacrylic acid is used in the production of polymers.
2-Ethylhexyl Acrylate: This compound is used in stick-on labels and caulking of building materials, whereas this compound is preferred for its chemical resistance and crosslinking capabilities.
This compound stands out due to its unique combination of a polymerizable acrylate group and a reactive hydroxyl group, making it highly versatile for various applications.
Properties
CAS No. |
91147-99-8 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
propyl 2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h7H,2-4H2,1H3 |
InChI Key |
OGOBWYZAVILZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C)O |
Origin of Product |
United States |
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